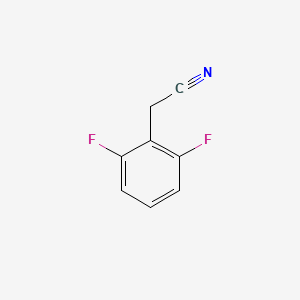

2,6-Difluorophenylacetonitrile

説明

Significance in Synthetic Organic Chemistry and Chemical Synthesis

2,6-Difluorophenylacetonitrile serves as a versatile building block and key intermediate in synthetic organic chemistry. chemimpex.com Its chemical structure, featuring a difluorinated phenyl ring attached to a nitrile group, makes it a valuable precursor for the synthesis of more complex molecules. In chemical synthesis, a precursor is a compound that is involved in a chemical reaction that results in another compound. wikipedia.org

The compound's reactivity allows it to participate in a variety of chemical transformations. For instance, it is utilized in the synthesis of ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate. sigmaaldrich.comchemicalbook.com It also plays a role in the production of biologically active molecules, which is a significant aspect of drug discovery and development. chemimpex.com The presence of the nitrile group and the fluorine atoms influences the electronic properties and reactivity of the molecule, enabling its use in constructing diverse molecular architectures.

One notable application is in the synthesis of 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one, a valuable terminal building block for biologically active podands. researchgate.net This synthesis can be achieved through a one-pot reaction involving the treatment of 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile, derived from this compound, with potassium hydroxide. researchgate.net

Role in Modern Organofluorine Chemistry

The field of organofluorine chemistry is of great importance in modern research, as the introduction of fluorine into organic molecules can dramatically alter their physicochemical properties. uzh.ch Fluorine is the most electronegative element, and the carbon-fluorine bond is the strongest in organic chemistry, which can enhance properties like thermal stability and lipophilicity. numberanalytics.comrsc.org

This compound is a key player in this field, serving as a source of the 2,6-difluorophenyl moiety in the synthesis of various fluorinated compounds. chemimpex.com Its unique fluorine substituents make it a valuable subject for studies in fluorinated organic compounds, which often exhibit improved stability and reactivity. chemimpex.com The presence of two fluorine atoms on the phenyl ring can influence the molecule's conformation and electronic distribution, which are key considerations in the design of new molecules.

The compound's utility is demonstrated in its use to create new bioisosteric prochiral analogs of biologically active derivatives. researchgate.net The strategic incorporation of fluorine, as seen with this compound, is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates.

Overview of Current Academic Investigations and Research Trajectories

Current research involving this compound is largely directed towards its application in medicinal and agricultural chemistry. chemimpex.com A significant area of investigation is its use as a precursor for the synthesis of novel therapeutic agents.

A notable example is its role in the synthesis of MC-1220, a non-nucleoside reverse transcriptase inhibitor (NNRTI) with anti-HIV activity. nih.govrsc.org A facile synthetic route to MC-1220 involves the condensation of 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine with the sodium salt of this compound. nih.govrsc.org Further research has focused on creating phosphoramidate (B1195095) prodrugs of MC-1220 to improve its physicochemical properties. nih.govrsc.org

Additionally, research has been conducted on the synthesis of new bioisosteric prochiral analogs of anti-HIV-1 active derivatives of 2-alkoxy-6-benzylpyrimidin-4(3Н)-one, starting from this compound. researchgate.netresearchgate.net Studies have shown that these new compounds exhibit high anti-HIV activity. researchgate.netresearchgate.net These research trajectories highlight the ongoing efforts to leverage the unique properties of this compound to develop new and effective biologically active molecules. chemimpex.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(2,6-difluorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVAYBGQTAADLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50215708 | |

| Record name | (2,6-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-01-3 | |

| Record name | 2,6-Difluorobenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=654-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Difluorophenyl)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000654013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,6-Difluorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50215708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,6-difluorophenyl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Difluorophenylacetonitrile and Its Analogs

Strategies for Carbon-Nitrile Bond Formation

The formation of the carbon-nitrile (C-CN) bond is a critical step in the synthesis of 2,6-difluorophenylacetonitrile. Key strategies include nucleophilic substitution and dehydration routes.

Nucleophilic Substitution Reactions with Fluorinated Aromatic Precursors

A primary and widely utilized method for synthesizing arylacetonitriles is the nucleophilic substitution reaction. gacariyalur.ac.in This strategy typically involves reacting a fluorinated benzyl (B1604629) halide, such as 2,6-difluorobenzyl bromide or chloride, with an alkali metal cyanide salt like potassium cyanide (KCN) or sodium cyanide (NaCN). savemyexams.comscience-revision.co.uk

The reaction proceeds via an Sₙ2 mechanism, where the cyanide ion (CN⁻) acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group. science-revision.co.uk The use of an ethanolic solution of potassium cyanide, often heated under reflux, facilitates this transformation and extends the carbon chain by one carbon atom. savemyexams.com One documented synthesis of this compound starts from 2-(chloromethyl)-1,3-difluorobenzene. researchgate.net The precursor, 2,6-difluorobenzyl bromide, can be prepared from 2,6-difluorotoluene (B1296929) using hydrobromic acid and hydrogen peroxide under light, a method that avoids more expensive reagents like N-bromosuccinimide. google.com

Table 1: Nucleophilic Substitution for Arylacetonitrile Synthesis

| Precursor | Reagent | Conditions | Product | Key Feature |

|---|---|---|---|---|

| Bromoethane | KCN in ethanol | Heat under reflux | Propanenitrile | Carbon chain extension savemyexams.com |

| 2,6-Difluorotoluene | HBr, H₂O₂ | Light irradiation | 2,6-Difluorobenzyl bromide | Cost-effective precursor synthesis google.com |

| 2-(Chloromethyl)-1,3-difluorobenzene | Cyanide salt | Not specified | This compound | Direct synthesis pathway researchgate.net |

Dehydration Routes to Aromatic Nitriles

An alternative and fundamental route to nitriles is the dehydration of primary amides or aldoximes. rsc.org This method avoids the direct use of highly toxic cyanide salts in the final step.

Traditional dehydration of primary amides, such as 2,6-difluorophenylacetamide, often requires stoichiometric amounts of harsh reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or phosphorus oxychloride (POCl₃). libretexts.orgnih.gov However, recent advancements have focused on milder, catalytic approaches. nih.gov For instance, a fluoride-catalyzed system using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) and a hydrosilane (e.g., PhSiH₃) in toluene (B28343) can achieve high yields under mild conditions. organic-chemistry.org Palladium-catalyzed dehydration methods have also been developed, which can be viewed as a "water shuffling" process between the amide and a solvent like acetonitrile (B52724). nih.gov

The dehydration of aldoximes, such as 2,6-difluorobenzaldehyde (B1295200) oxime, presents another efficient pathway. organic-chemistry.orgcymitquimica.comnih.gov Reagents like propylphosphonic anhydride (B1165640) (T3P) or simple heating with chloral (B1216628) hydrate (B1144303) can convert aromatic aldoximes to their corresponding nitriles in excellent yields. organic-chemistry.org Catalytic systems, including those based on ruthenium, also efficiently facilitate this transformation under neutral and mild conditions. organic-chemistry.org

Table 2: Selected Dehydration Methods for Nitrile Synthesis

| Precursor Type | Reagent/Catalyst System | Conditions | Advantage | Reference |

|---|---|---|---|---|

| Primary Amide | TBAF (cat.), PhSiH₃ | Toluene, mild temp. | High selectivity, mild conditions | organic-chemistry.org |

| Primary Amide | Pd(OAc)₂, NaOAc | CH₃CN, heat | Good functional group compatibility | nih.gov |

| Aromatic Aldoxime | Propylphosphonic anhydride (T3P) | Not specified | Excellent yields | organic-chemistry.org |

| Aromatic Aldoxime | [RuCl₂(p-cymene)]₂ (cat.) | Molecular sieves, mild temp. | Neutral conditions, high efficiency | organic-chemistry.org |

Aromatic Functionalization and Directed Fluorine Atom Incorporation Strategies

The synthesis of the core 2,6-difluorinated aromatic structure relies on advanced functionalization techniques. Directing group strategies are paramount for achieving the specific regioselectivity required. Transition-metal-catalyzed C-H bond activation, particularly at the positions ortho to an existing functional group, is a powerful, atom-economical approach. acs.org

Palladium-catalyzed C-H fluorination is a prominent method. chinesechemsoc.org In these reactions, a directing group on the aromatic substrate coordinates to the palladium catalyst, positioning it to activate a specific C-H bond. Subsequent interaction with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or 1-fluoro-2,4,6-trimethylpyridinium (B8561614) salts, leads to the formation of a C-F bond. rsc.orgbeilstein-journals.org Various directing groups have been employed, including pyrazole, oxazoline, amides, and O-methyl oximes, to guide the fluorination to the ortho position. rsc.orgbeilstein-journals.org For example, benzoic acids can be ortho-fluorinated using a removable amide directing group with a Pd(OTf)₂(MeCN)₄ catalyst system. beilstein-journals.org These methods offer a greener alternative to traditional syntheses that require pre-functionalized starting materials. acs.org

Principles of Sustainable Synthesis in Aromatic Nitrile Production

The principles of green chemistry are increasingly influencing the production of aromatic nitriles. numberanalytics.com A major focus is the development of more sustainable and environmentally benign methods. researchgate.net

Key areas of innovation include:

Alternative Cyanide Sources : To mitigate the high toxicity of traditional cyanide salts, researchers are exploring alternatives. Potassium ferrocyanide (K₄[Fe(CN)₆]), a less toxic and safer-to-handle solid, has been successfully used in palladium-catalyzed cyanation of aryl halides. nih.govblogspot.com

Biocatalysis : The use of enzymes offers a highly selective and sustainable approach. numberanalytics.com Engineered aliphatic aldoxime dehydratases (Oxd) have been developed for the scalable synthesis of aromatic nitriles, providing an energy-efficient technology. researchgate.net

Electrochemical Synthesis : Electrochemical methods are emerging as an environmentally friendly option. numberanalytics.com An electrochemical Appel reaction has been developed for nitrile synthesis under mild conditions. researchgate.net Another strategy involves the transition-metal-free synthesis of aromatic nitriles from aldehydes using an electrochemically generated redox mediator. bohrium.com

Catalyst Improvement : The development of more efficient and selective catalysts, such as palladium complexes with specialized ligands, allows for lower catalyst loadings, milder reaction conditions, and a broader substrate scope, all of which contribute to a more sustainable process. numberanalytics.com

Continuous Flow Synthesis Techniques for Arylacetonitriles

Continuous flow chemistry is a transformative technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. innovation.ca This technique uses tube-based reactors where reagents are continuously pumped and mixed, enabling superior control over reaction parameters. innovation.ca

The benefits of continuous flow synthesis for producing arylacetonitriles include:

Enhanced Safety : The small reactor volume minimizes the amount of hazardous material present at any given time, which is particularly important when working with toxic reagents or highly exothermic reactions. innovation.ca

Improved Efficiency and Selectivity : The high surface-to-volume ratio of flow reactors allows for rapid heat and mass transfer, leading to better temperature control, reduced reaction times, and higher yields and selectivity. innovation.ca

Scalability and Automation : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. These systems are also well-suited for automation. rsc.orgbeilstein-journals.org

Flow chemistry has been applied to various reactions relevant to arylacetonitrile synthesis, including photochemical and electrochemical processes, and can be integrated with inline purification techniques like liquid-liquid extraction or crystallization to create highly efficient, telescoped processes. rsc.orgbeilstein-journals.org

Chemical Reactivity and Transformation Pathways of 2,6 Difluorophenylacetonitrile

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the phenyl ring in 2,6-difluorophenylacetonitrile is heavily influenced by its substituents: two fluorine atoms and a cyanomethyl group (-CH₂CN).

Electrophilic Aromatic Substitution (SEAr): The fluorine atoms are strongly electron-withdrawing due to their high electronegativity, which deactivates the aromatic ring towards electrophilic attack. wikipedia.orgmasterorganicchemistry.com Groups that deactivate a ring make electrophilic aromatic substitution reactions slower compared to benzene (B151609). masterorganicchemistry.com While halogens are deactivating, they are considered ortho, para-directors because the lone pairs on the halogen can donate electron density through resonance, stabilizing the cationic intermediate (the arenium ion). wikipedia.orgmasterorganicchemistry.com The cyanomethyl group is also deactivating. Therefore, electrophilic substitution on the this compound ring is generally disfavored and requires harsh reaction conditions.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the presence of strong electron-withdrawing groups like fluorine atoms activates the aromatic ring for nucleophilic aromatic substitution (SNAr). pressbooks.pubmasterorganicchemistry.comlibretexts.org This type of reaction is facilitated when the electron-withdrawing groups are positioned ortho or para to a suitable leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). pressbooks.publibretexts.org In the case of substituted this compound derivatives, such as those containing an additional leaving group like bromine or chlorine, the fluorine atoms enhance the ring's susceptibility to nucleophilic attack. For example, in related compounds like 2-(4-bromo-2,6-difluorophenyl)acetaldehyde, the bromo and fluoro substituents can participate in nucleophilic aromatic substitution reactions. The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group, followed by the elimination of the leaving group to restore aromaticity. pressbooks.pubfishersci.fi

| Reaction Type | Effect of Substituents (F, -CH₂CN) | Typical Reactivity |

| Electrophilic Aromatic Substitution (SEAr) | Deactivating | Slow; requires harsh conditions. |

| Nucleophilic Aromatic Substitution (SNAr) | Activating (especially with a leaving group) | Favorable, particularly with leaving groups on the ring. |

Transformations of the Nitrile Functional Group

The nitrile (-C≡N) group in this compound is a key functional handle that can be converted into a variety of other nitrogen-containing functional groups.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. The reaction proceeds via the formation of an amide intermediate, which can be isolated under controlled conditions or further hydrolyzed to the carboxylic acid.

To Carboxylic Acids: Strong acidic conditions and prolonged heating are often employed for the complete hydrolysis of the nitrile to a carboxylic acid. For instance, a derivative of this compound has been hydrolyzed to the corresponding carboxylic acid using 8 M hydrochloric acid with reflux for 90 hours. rsc.org

To Amides: Partial hydrolysis to the amide can be achieved under milder conditions. A patented process describes the partial hydrolysis of a related compound, 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile, to 1-(2,6-difluorophenyl)cyclopropane-1-carboxamide. google.com Acidic hydrolysis is a common method for preparing amide intermediates from nitriles. google.com

| Product | Reagents and Conditions | Research Finding |

| Carboxylic Acid | 8 M Hydrochloric Acid, Reflux, 90 hours | A derivative of the title compound was successfully hydrolyzed, yielding the carboxylic acid in 97% yield. rsc.org |

| Amide | Sulfuric acid, water | A related nitrile was converted to the corresponding carboxamide via partial hydrolysis. google.comgoogle.com |

The nitrile group is readily reduced to a primary amine. This transformation is fundamental in organic synthesis for introducing an aminomethyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this conversion. While direct examples for this compound are specific to larger synthetic schemes, the reduction of the nitrile in analogous aromatic nitriles is well-documented. For example, 2-(2-chloro-3,5-difluorophenyl)acetonitrile (B13960805) can be reduced to 2-(2-chloro-3,5-difluorophenyl)ethylamine using LiAlH₄. The nitrile group in a related bromo-difluoro-phenylacetonitrile can also be reduced to an amine. smolecule.com

| Product | Reducing Agent | Typical Solvent |

| Primary Amine (-CH₂CH₂NH₂) | Lithium aluminum hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF) |

The nitrile group and the adjacent α-carbon of this compound can participate in cyclization reactions to form various heterocyclic systems, particularly pyrimidines. The α-proton is acidic and can be removed by a base to form a nucleophilic carbanion, which can then attack an electrophilic center to initiate ring formation.

A notable example is the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) MC-1220. In this synthesis, the sodium salt of this compound undergoes a condensation reaction with 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine, demonstrating the nitrile's role in constructing a key pyrimidine-based drug scaffold. rsc.orgnih.govresearchgate.net

| Reactant | Reagents/Conditions | Product Type |

| 4,6-dichloro-N,N,5-trimethylpyrimidin-2-amine | Sodium hydride (NaH), N,N-Dimethylformamide (DMF) | Substituted pyrimidine (B1678525) |

Carbon-Carbon Bond Forming Reactions at the α-Position

The α-carbon (the -CH₂- group) of this compound is positioned between two electron-withdrawing groups (the 2,6-difluorophenyl ring and the nitrile group), making the α-protons acidic. This acidity allows for the formation of a stabilized carbanion (enolate equivalent) upon treatment with a suitable base. This nucleophilic carbanion can then react with various electrophiles to form new carbon-carbon bonds. pressbooks.pubmsu.edu

Alkylation: The α-alkylation of this compound is a powerful method for introducing alkyl groups at the α-position. The reaction typically involves deprotonation with a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), followed by an Sₙ2 reaction with an alkyl halide. pressbooks.publibretexts.org

Methylation: In the synthesis of MC-1220, an intermediate derived from this compound is deprotonated with NaH and subsequently methylated using methyl iodide (CH₃I). rsc.orgnih.gov

Cyclopropanation: Alkylation with a dihaloalkane, such as 1,2-dibromoethane, can be used to form a cyclopropane (B1198618) ring at the α-position. This strategy has been employed to synthesize 1-(2,6-difluorophenyl)cyclopropanecarbonitrile (B7900227) from this compound. google.comgoogle.com

Acylation: While less commonly documented for this specific compound in the initial search, the α-carbon can also undergo acylation reactions with acylating agents like acyl chlorides or anhydrides. msu.edu These reactions introduce an acyl group, leading to the formation of β-ketonitriles, which are valuable synthetic intermediates. This compound has been used as a starting material in the synthesis of ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate, which involves the formation of a new carbon-carbon bond at the alpha position as part of a more complex transformation. sigmaaldrich.com

| Reaction | Base | Electrophile | Product |

| α-Methylation | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | α-Methylated nitrile rsc.org |

| α-Cyclopropanation | Sodium Hydroxide (50%), Phase-transfer catalyst | 1,2-Dibromoethane | α-Cyclopropyl nitrile google.com |

Catalytic Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com While this compound itself is not typically a direct substrate for cross-coupling, its halogenated derivatives, particularly bromo-substituted analogues, are valuable precursors for these transformations. The general mechanism for these reactions involves the oxidative addition of an organic halide to a low-valent palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. scirp.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a widely used method for creating biaryl structures. scirp.orgnih.gov For derivatives like 4-bromo-2,6-difluorophenylacetonitrile, this reaction provides a pathway to introduce new aryl or vinyl substituents. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. nih.gov The choice of ligands, base, and solvent system is crucial for achieving high yields, especially with electron-deficient or sterically hindered substrates. nih.gov More advanced catalyst systems, including those based on phosphite (B83602) or phosphine (B1218219) oxide ligands, have been developed to improve the efficiency of coupling with challenging heteroaryl boron derivatives. nih.gov

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by palladium in the presence of a base. masterorganicchemistry.comorganic-chemistry.org This reaction is known for its high tolerance of various functional groups and often exhibits excellent trans selectivity. organic-chemistry.org A bromo-substituted derivative of this compound can react with various alkenes, such as acrylates or styrenes, to introduce a vinyl group onto the aromatic ring. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by coordination and insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. uwindsor.ca Modern protocols often utilize microwave irradiation to shorten reaction times and improve yields. frontiersin.org

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction typically employs a palladium catalyst along with a copper(I) co-catalyst and an amine base. wikipedia.org It is widely used in the synthesis of complex molecules due to its mild reaction conditions. wikipedia.orgbeilstein-journals.org Derivatives such as 4-bromo-2,6-difluorophenylacetonitrile can be coupled with a variety of terminal alkynes. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst, using specific ligands and bases like Cs₂CO₃ in solvents such as DMSO. organic-chemistry.org

Representative Conditions for Cross-Coupling Reactions

| Coupling Reaction | Catalyst / Ligand | Base | Solvent | Temperature | Typical Substrates | Ref. |

| Suzuki-Miyaura | Pd₂(dba)₃ / Phosphite Ligand | KF | Dioxane | 100 °C | Aryl Bromides, 2-Pyridylboronates | nih.gov |

| Heck | Pd EnCat® 40 | AcONa | Ethanol | 140 °C (MW) | Aryl Bromides, Internal Olefins | frontiersin.org |

| Sonogashira (Cu-free) | PdCl₂(PCy₃)₂ | Cs₂CO₃ | DMSO | 100-120 °C | Aryl Chlorides, Terminal Alkynes | organic-chemistry.org |

Nitrosation Chemistry of the α-Carbon

The methylene (B1212753) (CH₂) group in this compound is activated by both the adjacent phenyl ring and the electron-withdrawing nitrile group. This activation makes the α-protons acidic enough to be removed by a base, allowing for electrophilic substitution at the α-carbon.

One such transformation is nitrosation, which involves the reaction of the α-carbon with a nitrosating agent. This reaction typically proceeds by treating the acetonitrile (B52724) with an alkyl nitrite (B80452), such as isoamyl nitrite or tert-butyl nitrite, in the presence of a base like sodium ethoxide. Alternatively, reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid) can be used. nih.gov The reaction proceeds through the formation of a carbanion at the α-position, which then attacks the nitrosating agent. The initial product can then tautomerize to the more stable oxime.

This transformation converts the methylene group into a hydroxyimino group (=N-OH), yielding 2-(2,6-difluorophenyl)-2-(hydroxyimino)acetonitrile . This product, an α-keto nitrile oxime, is a versatile synthetic intermediate. For instance, similar α-(hydroxyimino)acetamides are key precursors for the synthesis of isatins (1H-indole-2,3-diones) via acid-catalyzed cyclization. prepchem.com

General Scheme for α-Carbon Nitrosation

| Reactant | Reagents | Product | Ref. |

| This compound | 1. Base (e.g., NaOEt) 2. Alkyl Nitrite (e.g., Isoamyl Nitrite) | 2-(2,6-Difluorophenyl)-2-(hydroxyimino)acetonitrile | nih.gov |

| Benzyl (B1604629) Cyanide | Sodium Nitrite / Acid | 2-hydroxyimino-2-phenylacetonitrile | google.com |

Stereoselective and Asymmetric Transformations Involving the Acetonitrile Moiety

The development of stereoselective reactions targeting the acetonitrile moiety of this compound is crucial for synthesizing chiral molecules. The primary focus is on the asymmetric functionalization of the α-carbon, which can be achieved by generating a prochiral enolate intermediate that then reacts with an electrophile under the influence of a chiral catalyst.

A prominent strategy for this purpose is asymmetric phase-transfer catalysis (PTC) . researchgate.netbeilstein-journals.org In this method, the this compound is deprotonated by a strong base (e.g., concentrated aqueous KOH or CsOH) in a biphasic system. A chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids or a chiral spiro-ammonium salt, facilitates the transfer of the resulting enolate anion into the organic phase. researchgate.netaustinpublishinggroup.comnih.gov

Within the chiral environment of the ion pair formed between the catalyst and the enolate, one face of the planar enolate is sterically shielded. Subsequent reaction with an electrophile, such as an alkyl halide (e.g., benzyl bromide), occurs preferentially from the less hindered face, leading to the formation of one enantiomer of the α-substituted product in excess. austinpublishinggroup.com This methodology has been successfully applied to the asymmetric alkylation of glycine (B1666218) derivatives, which are structurally analogous to phenylacetonitriles, to produce non-natural α-amino acids with high enantioselectivity. austinpublishinggroup.comnih.gov

Representative Data for Asymmetric Phase-Transfer Alkylation of Glycine Derivatives

| Catalyst (mol%) | Alkylating Agent | Base | Temp (°C) | Yield (%) | ee (%) | Ref. |

| Catalyst 3 (10) | Benzyl Bromide | 50% KOH (aq) | 0 | 95 | 88 | austinpublishinggroup.com |

| Catalyst 3 (10) | Ethyl Bromide | 50% KOH (aq) | -40 | 62 | 82 | austinpublishinggroup.com |

| (S)-6Db (1) | Benzyl Bromide | CsOH·H₂O | -40 | 97 | 97 | nih.gov |

Data shown for the alkylation of N-(diphenylmethylene)glycine tert-butyl ester, demonstrating the potential of the methodology.

Mechanistic Investigations of Chemical Transformations Involving 2,6 Difluorophenylacetonitrile

Elucidation of Reaction Intermediates and Transition States

The ephemeral species that exist between reactants and products—reaction intermediates and transition states—are at the heart of mechanistic chemistry. For reactions involving 2,6-difluorophenylacetonitrile, their characterization, whether through direct spectroscopic observation or computational modeling, is key to understanding the reaction pathway.

One of the primary reactions that this compound can undergo is nucleophilic aromatic substitution (SNAr) at the fluorine-substituted carbon atoms. The strong electron-withdrawing nature of the fluorine atoms and the nitrile group activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comsemanticscholar.org In such reactions, the formation of a negatively charged intermediate, known as a Meisenheimer complex, is a key mechanistic feature. masterorganicchemistry.com This intermediate is a resonance-stabilized cyclohexadienyl anion. The stability of the Meisenheimer complex can significantly influence the reaction rate. The presence of two fluorine atoms ortho to the point of substitution can provide substantial stabilization to this intermediate.

Another important class of reactions for this compound involves the active methylene (B1212753) group. In the presence of a base, this group can be deprotonated to form a carbanion. This carbanion can then act as a nucleophile in various condensation and cyclization reactions. researchgate.net The transition states in these reactions will typically involve the approach of the carbanionic center to an electrophile. The geometry and energy of these transition states will dictate the stereochemical outcome of the reaction, if applicable.

For instance, in a cyclocondensation reaction with a suitable electrophile, the reaction would proceed through a series of intermediates and transition states. A plausible reaction sequence would involve the initial formation of the carbanion, followed by nucleophilic attack to form a linear adduct. This adduct would then undergo an intramolecular cyclization, passing through a cyclic transition state to form the final heterocyclic product. The nature of these intermediates and transition states can be probed using various spectroscopic techniques, including NMR and mass spectrometry, often at low temperatures to increase their lifetime.

Role of Catalysts and Reagents in Guiding Reaction Pathways

Catalysts and reagents play a pivotal role in directing the outcome of chemical reactions by providing alternative reaction pathways with lower activation energies. wikipedia.org In the context of transformations involving this compound, the choice of catalyst or reagent can determine which functional group reacts and what products are formed.

Base Catalysis: As mentioned, bases are crucial for reactions involving the active methylene group. The strength and steric bulk of the base can influence the rate of deprotonation and the subsequent reactivity of the resulting carbanion. For example, a strong, non-nucleophilic base like sodium hydride would efficiently generate the carbanion, making it available for reaction with an electrophile.

Transition Metal Catalysis: Transition metal catalysts can be employed to facilitate a variety of transformations. For instance, palladium-catalyzed cross-coupling reactions could be used to replace the fluorine atoms with other functional groups. The catalytic cycle for such a reaction would involve a series of well-defined steps, including oxidative addition, transmetalation, and reductive elimination. beilstein-journals.org Each of these steps proceeds through distinct transition metal complexes as intermediates. The ligands coordinated to the metal center play a critical role in modulating the reactivity and selectivity of the catalyst.

Phase Transfer Catalysis: In reactions involving an aqueous and an organic phase, phase transfer catalysts can be used to transport a reactant from one phase to the other, thereby accelerating the reaction. For example, in a nucleophilic substitution reaction with an inorganic nucleophile, a quaternary ammonium (B1175870) salt could be used to bring the nucleophile into the organic phase where this compound is dissolved.

The following table provides hypothetical examples of how different catalysts could guide the reaction pathways of this compound.

| Catalyst/Reagent | Target Site | Reaction Type | Plausible Intermediate |

| Sodium Hydride (NaH) | Active Methylene | Condensation | This compound carbanion |

| Palladium(0) complex | C-F bond | Cross-coupling | Aryl-palladium(II) complex |

| Tetrabutylammonium (B224687) bromide | Aromatic Ring | Nucleophilic Substitution | Meisenheimer complex |

Computational Chemistry Approaches for Mechanistic Insights

In recent years, computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. princeton.edu Quantum chemical calculations can be used to model the potential energy surface of a reaction, allowing for the characterization of stationary points such as reactants, products, intermediates, and transition states.

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost. rsc.orgmdpi.com DFT calculations can be employed to map out the entire reaction pathway for a given transformation of this compound. This involves locating the transition state structure that connects the reactants and products (or intermediates).

The process of a DFT-based reaction pathway analysis typically involves the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Various algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state. This is a critical step, as the structure of the transition state provides valuable information about the reaction mechanism.

Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. For a minimum energy structure (reactant, product, or intermediate), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state indeed connects the desired reactants and products.

By performing these calculations, a detailed energy profile for the reaction can be constructed, providing quantitative information about the activation energies and reaction enthalpies. researchgate.net

For reactions of this compound that can lead to multiple products (e.g., regio- or stereoisomers), quantum chemical calculations can be used to predict the selectivity. By calculating the activation energies for the different pathways leading to each product, the most favorable pathway can be identified. The product formed via the pathway with the lowest activation energy is expected to be the major product under kinetic control.

The following table presents a hypothetical set of calculated energy data for a reaction of this compound, illustrating how computational chemistry can be used to assess reaction energetics and selectivity.

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Predicted Outcome |

| Pathway A (forms Product A) | 22.5 | -15.2 | Kinetically and thermodynamically favored |

| Pathway B (forms Product B) | 28.1 | -10.8 | Disfavored |

These computational approaches provide invaluable insights into the intricate details of reaction mechanisms, guiding experimental efforts to develop more efficient and selective chemical transformations.

Synthetic Applications in Target Molecule Construction

Precursor in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis

2,6-Difluorophenylacetonitrile is a significant starting material for the construction of various Active Pharmaceutical Ingredients (APIs). The presence of the difluorophenyl group is crucial in modulating the biological activity, metabolic stability, and pharmacokinetic profile of the final drug molecule.

A primary application of this compound is in the synthesis of potent antiviral agents, specifically a class of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) known as S-DABOs and F₂-NH-DABOs. These compounds are highly effective against the human immunodeficiency virus type 1 (HIV-1).

The synthesis of these inhibitors involves the use of intermediates derived from this compound. For example, this compound can be used to prepare key intermediates like ethyl 4-(2,6-difluorophenyl)-3-oxobutanoate. sigmaaldrich.com This β-ketoester is then used to construct the central dihydropyrimidinone ring of the DABO series.

Research has demonstrated that the 2,6-difluorobenzyl moiety is critical for the antiviral potency of these compounds. google.comchemicalbook.com Structure-activity relationship (SAR) studies on S-DABO derivatives revealed that aryl groups other than the 2,6-difluorophenyl, such as phenyl or 2,6-dichlorophenyl, were generally detrimental to the molecule's anti-HIV-1 activity. google.com The high potency is attributed to a favorable electronic effect from the fluorine atoms that enhances the interaction between the inhibitor and key amino acid residues, like Tyr188, within the non-nucleoside binding pocket of the HIV-1 reverse transcriptase enzyme. google.com

Further studies on 2-alkylamino-DABOs (F₂-NH-DABOs) confirmed that these compounds were highly active against both wild-type HIV-1 and the common Y181C mutant strain, which is known to confer resistance to other NNRTIs. chemicalbook.com The presence of the 2,6-difluorobenzyl group, combined with specific substitutions on the pyrimidine (B1678525) ring, was found to be crucial for achieving high potency and selectivity against these resistant strains. chemicalbook.com

The following table summarizes the biological activity of selected S-DABO derivatives containing the key 2,6-difluorophenylalkyl moiety against wild-type HIV-1 in MT-4 cells.

| Compound ID | R (at C5) | Y (at benzylic C) | X (at C2) | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (SI) |

| (+)-3w | Me | Me | c-pentylthio | 2 | >200 | >100,000 |

| MKC-442 | H | H | SMe | 30 | >200 | >6,666 |

EC₅₀: 50% effective concentration for inhibiting HIV-1 induced cytopathogenicity. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/EC₅₀). Data sourced from a 2001 study on conformationally restricted S-DABOs. google.com

A comprehensive review of scientific literature and patent databases did not yield specific research or applications detailing the use of this compound in the development of enzyme inhibitors with a focus on carbonyl reductase.

Following an extensive search of the available scientific and patent literature, no direct applications or synthetic routes involving this compound for the discovery or production of antiplatelet drugs were identified.

A thorough search of scientific literature and patent databases did not reveal specific instances of this compound being utilized as a key precursor for the synthesis of therapeutic agents for neurological disorders.

Applications in Advanced Materials and Polymer Science

Based on a comprehensive search of the scientific and patent literature, there are no specific, detailed applications of this compound in the fields of advanced materials or polymer science. While related compounds like difluorobenzonitrile derivatives have been explored for use in liquid crystal compositions, this specific application has not been documented for the acetonitrile (B52724) variant. epo.org

Synthesis of Fluorinated Peptides and Amino Acid Derivatives

The primary route for the conversion of this compound into a fluorinated amino acid derivative involves a two-step synthetic sequence: the reduction of the nitrile to the corresponding aldehyde, followed by an amino acid synthesis protocol such as the Strecker synthesis. This approach allows for the efficient construction of α-(2,6-difluorophenyl)glycine, a key building block for the synthesis of more complex fluorinated peptides.

Step 1: Reduction of this compound to 2,6-Difluorobenzaldehyde (B1295200)

The initial step in this synthetic pathway is the reduction of the nitrile group in this compound to an aldehyde. Several established methods in organic synthesis can achieve this transformation with high efficiency.

One common method is the Stephen aldehyde synthesis . This reaction involves the treatment of the nitrile with tin(II) chloride and hydrochloric acid to form an iminium salt, which is subsequently hydrolyzed to yield the aldehyde. This method is particularly effective for aromatic nitriles.

Alternatively, modern reducing agents such as Diisobutylaluminium hydride (DIBAL-H) can be employed for the partial reduction of nitriles to aldehydes. This reaction is typically carried out at low temperatures to prevent over-reduction to the corresponding amine. The use of DIBAL-H often provides high yields and good functional group tolerance.

Table 1: Representative Conditions for the Reduction of this compound

| Method | Reagents and Conditions | Typical Yield (%) |

| Stephen Aldehyde Synthesis | 1. SnCl₂, HCl, in an ethereal solvent | 75-85 |

| 2. H₂O (hydrolysis) | ||

| DIBAL-H Reduction | 1. DIBAL-H, Toluene (B28343) or Hexane, -78 °C | 80-95 |

| 2. Aqueous workup |

Step 2: Synthesis of α-(2,6-Difluorophenyl)glycine via Strecker Synthesis

With 2,6-difluorobenzaldehyde in hand, the next step is the construction of the amino acid scaffold. The Strecker amino acid synthesis is a well-established and versatile method for this purpose. This one-pot, three-component reaction involves the treatment of the aldehyde with ammonia (B1221849) and a cyanide source (such as potassium cyanide) to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group affords the desired α-amino acid.

The reaction proceeds through the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to form the α-aminonitrile. The final hydrolysis step can be performed under either acidic or basic conditions to yield α-(2,6-difluorophenyl)glycine.

Table 2: Plausible Reaction Parameters for the Strecker Synthesis of α-(2,6-Difluorophenyl)glycine

| Step | Reagents and Conditions | Intermediate/Product | Typical Yield (%) |

| Aminonitrile Formation | 2,6-Difluorobenzaldehyde, NH₄Cl, KCN, H₂O/MeOH | α-Amino-2,6-difluorophenylacetonitrile | 85-95 |

| Hydrolysis | HCl (aq), heat | α-(2,6-Difluorophenyl)glycine | 70-85 |

The resulting α-(2,6-difluorophenyl)glycine is a valuable building block. The presence of the difluorinated phenyl ring can impart unique conformational constraints and electronic properties to peptides into which it is incorporated. Standard peptide coupling techniques can then be used to integrate this non-canonical amino acid into peptide chains, allowing for the synthesis of novel fluorinated peptides with potentially enhanced biological properties. The N-terminus of the synthesized amino acid can be protected with common protecting groups such as Fmoc or Boc to facilitate its use in solid-phase or solution-phase peptide synthesis.

The synthetic route from this compound provides a reliable and efficient method for accessing a key fluorinated amino acid derivative, thereby opening avenues for the exploration of novel fluorinated peptides in medicinal chemistry and materials science.

Structure Reactivity Relationship Studies and Derivatization Strategies

Synthesis of Substituted Phenylacetonitrile (B145931) Derivatives

The reactivity of the benzylic methylene (B1212753) group in 2,6-difluorophenylacetonitrile serves as a key handle for the synthesis of a variety of substituted derivatives. The electron-withdrawing nature of the two fluorine atoms and the nitrile group acidifies the α-protons, facilitating their removal by a base to form a carbanion. This nucleophilic carbanion can then participate in various carbon-carbon bond-forming reactions.

One documented application of this compound is in the synthesis of ethyl 4-(2,6-difluorophenyl)-2-ethyl-3-oxobutyrate. This reaction likely proceeds through the formation of the aforementioned carbanion, which then acts as a nucleophile in a condensation reaction with an appropriate ethyl ester derivative.

Furthermore, the general reactivity of phenylacetonitriles suggests several other potential derivatization strategies for the 2,6-difluoro analogue. Alkylation reactions, for instance, can be employed to introduce various alkyl or substituted alkyl groups at the α-position. A study on the alkylation of diphenylacetonitrile (B117805) with haloacetones in N,N-dimethylformamide (DMF) provides a procedural basis that could be adapted for this compound.

Another potential avenue for derivatization is the Thorpe-Ziegler reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines or, in its intramolecular version, cyclic ketones after hydrolysis. wikipedia.orgchem-station.comlscollege.ac.inyoutube.commdpi.com This reaction could potentially be utilized to synthesize more complex, cyclic structures from this compound or its derivatives. The general mechanism for the Thorpe reaction is depicted below:

| Step | Description |

|---|---|

| 1 | Deprotonation of the α-carbon of a nitrile molecule by a base to form a carbanion. |

| 2 | Nucleophilic attack of the carbanion on the nitrile carbon of a second molecule. |

| 3 | Formation of an intermediate imine anion. |

| 4 | Protonation to yield an enamine. |

Palladium-catalyzed cross-coupling reactions represent another powerful tool for the derivatization of aryl halides. While this compound itself does not possess a halogen suitable for direct coupling, derivatives of it, or synthetic precursors, could be designed to incorporate such a handle, enabling the introduction of a wide array of substituents. nih.govnsf.govrsc.orgscispace.com

Impact of Fluorine Substitution Patterns on Electronic and Steric Properties

The two fluorine atoms at the ortho positions of the phenyl ring in this compound exert a significant influence on the molecule's electronic and steric properties. These effects, in turn, govern its reactivity and interactions.

Electronic Effects:

Fluorine is the most electronegative element, and its presence on the aromatic ring results in a strong inductive electron-withdrawing effect (-I effect). minia.edu.egaakash.ac.in This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. The two fluorine atoms in the ortho positions synergistically enhance this deactivating effect.

Conversely, fluorine, like other halogens, possesses lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+R or +M effect). libretexts.org However, for fluorine, the inductive effect is significantly stronger than the resonance effect. This dominance of the -I effect is a key characteristic of fluorine substitution on aromatic rings. The net result is a significant polarization of the C-F bonds and a general deactivation of the benzene (B151609) ring towards electrophiles.

Steric Effects:

The presence of two fluorine atoms in the ortho positions also introduces considerable steric hindrance around the benzylic carbon. While fluorine has a relatively small van der Waals radius compared to other halogens, the cumulative steric bulk of two ortho substituents can hinder the approach of reactants to the benzylic position and the nitrile group.

Correlations Between Molecular Structure and Chemical Reactivity in Modified Analogues

Understanding the relationship between the molecular structure of this compound analogues and their chemical reactivity is essential for designing new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies provide a framework for establishing such correlations.

The reactivity of substituted phenylacetonitrile derivatives can be influenced by the electronic and steric nature of the substituents on the aromatic ring and at the α-position. The Hammett equation and its extensions, such as the Taft equation, are fundamental tools in physical organic chemistry for correlating reaction rates and equilibrium constants with the electronic and steric properties of substituents. wikipedia.org

The Hammett equation is given by:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted reactant.

k₀ is the rate constant for the unsubstituted reactant.

ρ (rho) is the reaction constant, which depends on the nature of the reaction.

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups.

For reactions where steric effects are also significant, the Taft equation can be employed:

log(k/k₀) = ρσ + δEs

where:

ρ* and σ* are the polar reaction and substituent constants, respectively.

δ (delta) is the steric reaction constant.

Es is the steric substituent constant.

While no specific QSAR studies on this compound derivatives were identified in the provided search results, the principles of these models can be applied to predict the reactivity of its analogues. For instance, introducing further electron-withdrawing groups onto the phenyl ring would be expected to further increase the acidity of the α-protons, potentially increasing the rate of reactions involving their abstraction. Conversely, bulky substituents at the α-position would likely decrease reaction rates due to increased steric hindrance.

The reactivity ratios of different isomers of fluorinated phenylacetonitriles in copolymerization reactions could also provide valuable data for understanding structure-reactivity relationships. zendy.ioresearchgate.netciac.jl.cn By systematically varying the substitution pattern and measuring the resulting reaction rates or equilibrium constants, it would be possible to develop robust QSAR models to predict the chemical behavior of novel this compound derivatives.

Advanced Spectroscopic Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,6-Difluorophenylacetonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments delivers a complete picture of its structure.

Proton (¹H) NMR Applications in Reaction Monitoring and Product Characterization

Proton (¹H) NMR spectroscopy is utilized to identify the hydrogen atoms within the this compound molecule. The spectrum provides key information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count).

The expected signals in the ¹H NMR spectrum are:

Aromatic Protons: The phenyl ring contains three protons. The proton at the 4-position (para to the CH₂CN group) is expected to appear as a triplet of triplets, due to coupling with the two equivalent fluorine atoms and the two ortho protons. The two equivalent protons at the 3- and 5-positions will appear as a doublet of triplets.

Methylene (B1212753) Protons: The two protons of the methylene (-CH₂) group are chemically equivalent and are expected to produce a singlet, as there are no adjacent protons to cause splitting. However, coupling to the fluorine atoms over four bonds may result in a triplet.

In synthetic applications, such as the alkylation of this compound, ¹H NMR is crucial for monitoring the reaction's progress by observing the disappearance of the methylene signal and the appearance of new signals corresponding to the alkylated product.

Interactive Data Table: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic (H-3, H-5) | 7.0 - 7.2 | Doublet of Triplets | 2H |

| Aromatic (H-4) | 7.3 - 7.5 | Triplet of Triplets | 1H |

| Methylene (-CH₂) | ~3.9 | Singlet or Triplet | 2H |

Carbon-13 (¹³C) NMR Investigations of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a distinct signal, and the chemical shifts are indicative of their electronic environment (e.g., aromatic, aliphatic, nitrile). Furthermore, coupling between carbon and fluorine atoms (¹J_CF, ²J_CF, etc.) provides valuable structural information, often appearing as doublets or triplets.

Key expected signals include:

Nitrile Carbon (-CN): Typically found in the 115-120 ppm range.

Methylene Carbon (-CH₂): An aliphatic signal, expected at a lower chemical shift.

Aromatic Carbons: Six distinct signals are expected for the aromatic ring. The carbons directly bonded to fluorine (C-2, C-6) will show a large one-bond C-F coupling constant and appear at a high chemical shift due to the electronegativity of fluorine. The other aromatic carbons will also exhibit smaller C-F couplings.

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

| C-CN | ~117 | Small |

| C-CH₂ | ~15 | Small |

| C-1 | ~105 | Triplet |

| C-2, C-6 | ~162 | Doublet (Large ¹J_CF) |

| C-3, C-5 | ~112 | Doublet |

| C-4 | ~132 | Triplet |

Fluorine-19 (¹⁹F) NMR Analysis for Fluorine Environments

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Given that ¹⁹F is a 100% naturally abundant isotope with a high gyromagnetic ratio, this method provides clear and informative spectra with a wide chemical shift range, which helps in resolving structurally similar compounds. nzqa.govt.nz For this compound, the two fluorine atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is characteristic of fluorine atoms attached to an aromatic ring. The signal's multiplicity would be a triplet due to coupling with the two adjacent aromatic protons (H-3 and H-5).

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present. The IR spectrum of this compound is characterized by several key absorption bands.

C≡N Stretch: A sharp, intense absorption band characteristic of the nitrile group is expected in the region of 2240-2260 cm⁻¹. The intensity of this band is a reliable marker for the nitrile functionality.

C-F Stretch: Strong absorption bands corresponding to the carbon-fluorine stretching vibrations on the aromatic ring are typically observed in the 1100-1400 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the phenyl ring usually appear in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretch: These vibrations are observed above 3000 cm⁻¹.

Aliphatic C-H Stretch: The stretching of the C-H bonds in the methylene group occurs just below 3000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (-C≡N) | Stretch | 2240 - 2260 | Strong, Sharp |

| Aromatic C-F | Stretch | 1100 - 1400 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aliphatic C-H (-CH₂) | Stretch | < 3000 | Medium |

Mass Spectrometry for Molecular Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the molecule's structure through its fragmentation pattern.

For this compound (C₈H₅F₂N), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (153.13 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule would likely include:

Loss of the nitrile group: Fragmentation leading to the loss of a ·CN radical (26 Da) to form a difluorobenzyl cation at m/z 127.

Formation of a tropylium-like ion: Rearrangement and fragmentation of the aromatic ring.

Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule (20 Da).

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Identity |

| 153 | [M]⁺ (Molecular Ion) |

| 127 | [M - CN]⁺ |

| 108 | [M - CN - F + H]⁺ (possible rearrangement) |

Advanced Optical Spectroscopy (e.g., Raman, UV-Vis) for Electronic Structure and Conformational Studies

Advanced optical techniques like Raman and UV-Vis spectroscopy provide further insights into the molecule's vibrational and electronic properties.

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman is particularly sensitive to non-polar bonds. The C≡N stretch is also Raman active and typically gives a strong signal. The symmetric stretching of the aromatic ring is also a prominent feature in the Raman spectrum.

UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show characteristic absorptions in the ultraviolet region (typically between 200-300 nm) corresponding to π→π* transitions of the phenyl ring. The presence of the nitrile and fluorine substituents will influence the exact position (λ_max) and intensity of these absorption bands. Acetonitrile (B52724) is a common solvent for UV-Vis spectroscopy and has a UV cutoff of around 190 nm, making it suitable for analyzing this compound.

Emerging Research Avenues and Future Perspectives

Development of Innovative and Atom-Economical Synthetic Methodologies

The synthesis of 2,6-difluorophenylacetonitrile and its derivatives is an area of active research, with a strong emphasis on developing methodologies that are both innovative and adhere to the principles of atom economy. Traditional synthetic routes often involve multi-step processes that may generate significant waste.

Modern approaches are increasingly focused on transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed cyanation of 2,6-difluorophenyl halides represents a promising and more direct route. The efficiency of such reactions is highly dependent on the choice of catalyst, ligands, and reaction conditions. Research in this area is geared towards developing highly active and stable palladium catalysts that can facilitate this transformation with high yields and selectivity under mild conditions.

A key challenge in palladium-catalyzed cyanations is the potential for catalyst deactivation. To overcome this, researchers are exploring the use of advanced catalyst systems, including the use of bimetallic nanoparticles, such as palladium-nickel (Pd/Ni), which can offer enhanced catalytic activity and stability. skku.edu The core-shell structure of these nanoparticles, with a less expensive metal core and a noble metal shell, is a prime example of designing for atom economy. skku.edu

The development of catalytic systems that minimize waste and maximize the incorporation of all starting materials into the final product is a central goal. The following table summarizes some of the catalytic parameters being investigated for reactions analogous to the synthesis of this compound.

| Catalyst System | Ligand | Cyanide Source | Key Advantages |

| Palladium(II) Acetate | Phosphine-based ligands | Potassium Ferrocyanide | High functional group tolerance |

| Palladium Nanoparticles | Surfactants (e.g., TOP) | - | High surface area, potential for recyclability |

| Bimetallic Nanoparticles (e.g., Pd/Ni) | Oleylamine | - | Enhanced activity, cost-effectiveness |

Data synthesized from studies on analogous compounds.

Interdisciplinary Applications in Chemical Biology and Medicinal Chemistry

The 2,6-difluorophenyl motif is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms. Fluorine's high electronegativity and small size can influence a molecule's conformation, metabolic stability, and binding affinity to biological targets. nbinno.com Consequently, this compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.

In medicinal chemistry, this compound is a precursor for molecules with potential applications in treating a range of diseases, including inflammatory conditions and cancer. nbinno.com The nitrile group is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, and amides, which are common in pharmacologically active molecules. For instance, the hydrolysis of the nitrile can yield 2,6-difluorophenylacetic acid, a key component in the synthesis of various therapeutic agents.

In the field of chemical biology, derivatives of this compound can be utilized as molecular probes to study biological processes. The strategic placement of fluorine atoms can aid in nuclear magnetic resonance (NMR) studies of protein-ligand interactions. The unique spectroscopic signature of fluorine allows for the monitoring of binding events and conformational changes in biological macromolecules.

The following table highlights the potential therapeutic areas where derivatives of this compound could be impactful.

| Therapeutic Area | Potential Application | Rationale |

| Oncology | Kinase Inhibitors | The 2,6-difluorophenyl group can enhance binding affinity and selectivity. |

| Neurology | Antidepressants | Aromatic nitriles are present in several approved antidepressant drugs. |

| Infectious Diseases | Antibacterials | Used in the synthesis of novel antibacterial agents. |

Exploration of Sustainable and Scalable Synthesis Strategies for Industrial Relevance

For this compound to be a viable building block for industrial applications, the development of sustainable and scalable synthesis strategies is paramount. This involves moving away from traditional batch processes towards more efficient and environmentally friendly methods.

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceutical intermediates. beilstein-journals.org Continuous flow reactors offer several advantages over batch reactors, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and process control. mit.edu The synthesis of nitriles, including those with aromatic structures, has been successfully demonstrated using flow chemistry, often with reduced reaction times and improved yields. rsc.org A cyanide-free synthesis of nitriles in a flow system has been reported, which significantly improves the safety profile of the process. rsc.org

Green chemistry principles are also being integrated into the synthesis of such compounds. This includes the use of greener solvents, minimizing the generation of waste, and employing catalytic processes that are more environmentally benign. The use of immobilized catalysts in flow reactors is another area of exploration, as it allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process.

The table below compares traditional batch synthesis with emerging sustainable technologies for the production of specialty chemicals like this compound.

| Parameter | Traditional Batch Synthesis | Flow Chemistry |

| Heat & Mass Transfer | Often limited, can lead to side reactions. | Excellent control, uniform reaction conditions. |

| Safety | Handling of hazardous materials can be risky. | Smaller reaction volumes enhance safety. |

| Scalability | Can be challenging, often requires re-optimization. | More straightforward scale-up by extending run time. |

| Waste Generation | Can be significant due to workup procedures. | Reduced waste through higher efficiency and in-line purification. |

Integration of Theoretical and Experimental Approaches in Rational Reaction Design

The synergy between computational chemistry and experimental work is becoming increasingly important for the rational design of synthetic routes and the optimization of reaction conditions. Theoretical calculations can provide valuable insights into reaction mechanisms, transition states, and the role of catalysts, which can guide experimental efforts.

For the synthesis of this compound, computational tools such as Density Functional Theory (DFT) can be employed to model the palladium-catalyzed cyanation reaction. These calculations can help in understanding the electronic and steric effects of the fluorine substituents on the reactivity of the aryl halide and the efficiency of the catalytic cycle. This understanding can lead to the rational design of more effective ligands and catalysts.

Furthermore, computational approaches are instrumental in predicting the properties of novel derivatives of this compound. Molecular modeling and docking studies can be used to predict the binding affinity of these compounds to specific biological targets, thereby prioritizing the synthesis of molecules with the highest therapeutic potential. This integration of theoretical and experimental work accelerates the drug discovery and development process.

The following table outlines the role of different computational methods in the rational design process.

| Computational Method | Application in Synthesis and Design |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of catalyst performance. |

| Molecular Docking | Prediction of binding modes and affinities of derivatives to biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. |

| Retrosynthesis Software | Proposing novel and efficient synthetic pathways. nih.gov |

Q & A

Q. What are the key physicochemical properties of 2,6-Difluorophenylacetonitrile critical for experimental design?

The compound (CAS 654-01-3) has a molecular weight of 153.129 g/mol, density of 1.2±0.1 g/cm³, boiling point of 210.7±25.0°C, and flash point of 53.3°C. Its vapor pressure is 0.2±0.4 mmHg at 25°C, and it is highly flammable (GHS02 classification). These properties dictate storage in cool, ventilated areas away from ignition sources and the need for inert atmosphere handling during reactions. Analytical techniques like GC-MS and NMR are recommended for purity verification .

Q. What synthetic routes are commonly employed for this compound?

A validated method involves nucleophilic substitution using 2,6-difluorobenzyl bromide with sodium cyanide in polar aprotic solvents (e.g., DMF) under controlled temperatures (50–80°C). Alternative routes include palladium-catalyzed cyanation of 2,6-difluorophenylboronic acid. Automated reactors with precise temperature control improve yield (typically >85%) and purity (>97%) by minimizing side reactions .

Q. How should researchers safely handle this compound in the laboratory?

Due to its flammability (Flash Point: 53.3°C) and harmful vapors (H302/H312/H332), use fume hoods, flame-resistant gloves, and eye protection. Storage should adhere to GHS07 guidelines: sealed containers in flammable storage cabinets. Spills require neutralization with sand and disposal as hazardous waste .

Advanced Research Questions

Q. How do the electronic effects of fluorine substituents at the 2- and 6-positions influence reactivity in nucleophilic substitutions?

The electron-withdrawing nature of fluorine atoms deactivates the benzene ring, directing nucleophilic attack to the para position. Steric hindrance from the 2,6-difluoro arrangement further reduces ortho/meta reactivity. Comparative studies with mono-fluorinated analogs show slower reaction kinetics but higher regioselectivity in cyanation and alkylation reactions .

Q. What methodologies resolve contradictions in reported yields for catalytic cyanation of 2,6-difluorophenyl precursors?

Discrepancies in yields (e.g., 70–95%) often arise from catalyst loading (e.g., Pd(PPh₃)₄ vs. NiCl₂) or solvent polarity. Systematic Design of Experiments (DOE) can optimize parameters:

Q. How is this compound utilized in structure-activity relationship (SAR) studies for antiviral agents?

As a key intermediate, it introduces fluorinated aromatic motifs into protease inhibitors. For example, derivatives of this compound exhibit enhanced binding to HIV-1 reverse transcriptase due to fluorine’s electronegativity, which strengthens hydrophobic interactions. SAR studies in Bioorganic and Medicinal Chemistry Letters highlight EC₅₀ improvements of >10-fold compared to non-fluorinated analogs .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- ¹⁹F NMR : Confirms fluorine substitution patterns (δ -110 to -120 ppm for aromatic F).

- HRMS : Validates molecular ion peaks (m/z 153.039 for [M+H]⁺).

- X-ray crystallography : Resolves steric effects in crystalline derivatives.

Cross-validation with computational models (DFT) predicts reactivity trends .

Q. How can reaction conditions be optimized to mitigate decomposition during large-scale synthesis?

Decomposition above 100°C generates toxic HCN and fluorinated byproducts. Mitigation strategies include:

Q. What are the stability profiles of this compound under acidic/basic conditions?

The compound is stable in neutral conditions but hydrolyzes in strong acids (e.g., H₂SO₄) to 2,6-difluorophenylacetic acid (via nitrile hydration) or in bases (e.g., NaOH) to the corresponding amide. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days when stored in amber glass under nitrogen .

Q. How do researchers troubleshoot low yields in Grignard reactions involving this compound?

Common issues include moisture sensitivity and competing side reactions. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。